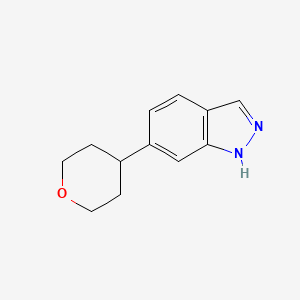

6-(Tetrahydro-pyran-4-YL)-1H-indazole

Description

Structural Characterization of 6-(Tetrahydro-pyran-4-YL)-1H-indazole

IUPAC Nomenclature and Molecular Formula Analysis

The compound This compound is systematically named 6-(oxan-4-yl)-1H-indazole under IUPAC guidelines. Its molecular formula is C₁₂H₁₄N₂O , derived from the fusion of an indazole core (C₇H₅N₂) and a tetrahydro-pyran substituent (C₅H₁₀O). The molecular weight is 202.25 g/mol , calculated as follows:

| Component | Formula | Molecular Weight Contribution |

|---|---|---|

| Indazole core | C₇H₅N₂ | 105.13 g/mol |

| Tetrahydro-pyran | C₅H₁₀O | 97.12 g/mol |

| Total | C₁₂H₁₄N₂O | 202.25 g/mol |

The compound is also identified by its CAS registry number 885272-18-4 and PubChem CID 53408358 .

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

While explicit ¹H NMR and ¹³C NMR data for this compound are not publicly available, its structure can be inferred from analogous indazole derivatives. Key expected signals include:

- Aromatic protons : Peaks in the 7.0–8.5 ppm range for the indazole ring, with coupling patterns indicative of adjacent hydrogen atoms.

- Tetrahydro-pyran protons :

Infrared Spectroscopy (IR)

Predicted IR absorption bands align with functional groups present:

| Functional Group | Expected IR Absorption (cm⁻¹) |

|---|---|

| C–N (indazole ring) | 1200–1500 |

| C–O (tetrahydro-pyran) | 1050–1250 |

| C–H (aromatic) | 3000–3100 |

| C–H (aliphatic) | 2800–3000 |

No strong carbonyl (C=O) or hydroxyl (O–H) peaks are anticipated due to the absence of these groups.

Mass Spectrometry (MS)

The molecular ion peak [M]+ is expected at m/z 202.1 , consistent with the molecular formula C₁₂H₁₄N₂O . Fragmentation patterns may reveal:

Crystallographic Data and Conformational Analysis

No X-ray crystallography data for this compound is currently reported in public databases. However, structural insights can be drawn from related indazole derivatives:

- Planar indazole core : The aromatic system adopts a fused benzene-pyrazole geometry, with the tetrahydro-pyran substituent likely adopting a chair-like conformation to minimize steric strain.

- Intermolecular interactions : Potential hydrogen bonding between the pyran oxygen and adjacent aromatic protons, though this is speculative without experimental data.

Tautomeric Behavior and Prototropic Equilibria

Indazole derivatives exhibit prototropic tautomerism between 1H- and 2H-forms. For this compound:

| Tautomer | Stability | Preferred Environment |

|---|---|---|

| 1H-indazole | More stable (ΔG < 0) | Neutral, non-polar solvents |

| 2H-indazole | Less stable | Acidic or polar solvents |

The 1H-form dominates due to reduced steric hindrance and stabilization from electron-withdrawing effects of the tetrahydro-pyran substituent.

Structure

2D Structure

Properties

IUPAC Name |

6-(oxan-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJPVVKEZMOHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696236 | |

| Record name | 6-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-18-4 | |

| Record name | 6-(Oxan-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-pyran-4-YL)-1H-indazole typically involves the following steps:

Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

Attachment to Indazole: The tetrahydropyran ring is then attached to the indazole core through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-pyran-4-YL)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydropyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Sigma Receptor Ligands

Research has indicated that compounds related to 6-(Tetrahydro-pyran-4-YL)-1H-indazole exhibit significant binding affinity for sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various diseases, including cancer and central nervous system disorders. Studies have shown that specific derivatives can act as potent and selective ligands for these receptors, providing a basis for their development as therapeutic agents .

Cannabinoid Receptor Activity

The compound has also been explored for its activity as a cannabinoid receptor agonist, particularly at the CB1 receptor. This receptor is associated with pain modulation and other physiological processes. The potential of this compound derivatives in treating conditions mediated by CB1 receptor activity suggests their utility in pain management and related disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents, which can significantly influence its biological activity. Structure-activity relationship studies have been conducted to optimize the potency and selectivity of these compounds towards sigma receptors. For instance, modifications at specific positions on the indazole or tetrahydropyran rings have led to improved binding affinities .

Therapeutic Potential in Cancer Treatment

One notable study investigated the use of tetrahydroindazole derivatives as sigma-2 receptor ligands with anticancer properties. The findings suggested that these compounds could inhibit tumor growth by selectively targeting sigma-2 receptors, which are overexpressed in various cancer types .

Neuroprotective Effects

Another research effort focused on the neuroprotective effects of tetrahydroindazole derivatives in models of neurodegenerative diseases. The compounds demonstrated the ability to modulate sigma receptor activity, potentially offering new avenues for treatment strategies aimed at neuroprotection .

Mechanism of Action

The mechanism by which 6-(Tetrahydro-pyran-4-YL)-1H-indazole exerts its effects depends on its specific derivatives and applications. Generally, the compound may interact with molecular targets through binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways Involved:

Enzymes: The compound may inhibit or activate specific enzymes, leading to downstream effects.

Receptors: Binding to receptors can trigger signaling pathways that result in physiological responses.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds exhibit high structural similarity to 6-(Tetrahydro-pyran-4-YL)-1H-indazole, as determined by molecular similarity indices (0.99–1.00):

| Compound Name | CAS Number | Similarity Score | Key Substituents |

|---|---|---|---|

| 1-(Tetrahydro-2H-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 956388-05-9 | 1.00 | Boronic ester at 6-position; THP at 1-position |

| 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole | 1146955-35-2 | 0.99 | Boronic ester at 4-position; THP at 1-position |

Notes:

Functional Heterocyclic Derivatives

Complex derivatives, such as those synthesized in , incorporate additional pharmacophores (e.g., coumarin, pyrimidinone):

- Compound 4j: Features a thioxo-pyrimidinone group, which may improve metabolic stability compared to the parent indazole structure .

Correlation with Drug Response

In pyroptosis-related studies, the 6-(4-pyrimidinyl)-1H-indazole derivative (a close analog) demonstrated a significant positive correlation between its expression and IC50 values for decitabine, R-1530, and serabelisib (p < 0.005) . This suggests that substituents at the 6-position (e.g., pyrimidinyl vs. tetrahydro-pyranyl) modulate drug sensitivity in cancer models.

Key Findings from CellMiner Database

- This compound lacks direct IC50 data in the provided evidence.

Physicochemical and Commercial Considerations

Physicochemical Properties

While exact data for this compound are unavailable, related compounds such as 4-(Tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazole (CAS 869842-14-8) provide insights:

Biological Activity

6-(Tetrahydro-pyran-4-YL)-1H-indazole is a synthetic compound within the indazole family, characterized by a unique structural configuration that includes a tetrahydropyran moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, notably in anti-inflammatory and anticancer domains. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.

The molecular formula of this compound is , with a molecular weight of approximately 217.27 g/mol. The presence of the tetrahydropyran ring enhances the solubility and biological activity of the compound, making it a promising candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N2O |

| Molecular Weight | 217.27 g/mol |

| CAS Number | [Not Available] |

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in disease processes. Preliminary studies suggest that it may inhibit key enzymes or receptors associated with inflammation and cancer progression.

Anti-inflammatory Mechanism

Research indicates that compounds similar to this indazole derivative can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokine production, suggesting a potential therapeutic role in treating inflammatory diseases .

Anticancer Mechanism

The anticancer potential of this compound is under investigation, with early results indicating its ability to induce apoptosis in cancer cells. This may occur through the activation of caspases and the inhibition of cell proliferation pathways. Interaction studies have shown promising binding affinities to receptors implicated in tumor growth, highlighting its potential as an anticancer agent .

Anti-inflammatory Properties

Several studies have demonstrated significant anti-inflammatory effects associated with indazole derivatives:

- Carrageenan Edema Test : A related indazole compound exhibited substantial reduction in edema in animal models, indicating similar potential for this compound .

- Cytokine Production : In vitro assays revealed that indazole derivatives could effectively lower cytokine levels, which are crucial mediators in inflammatory responses.

Anticancer Properties

The anticancer effects have been explored through various case studies:

- Cancer Cell Line Testing : In vitro tests on breast and colon cancer cell lines showed that indazole derivatives inhibited cell growth effectively, with IC50 values indicating significant cytotoxicity .

- Mechanistic Studies : Investigations into the binding affinity of these compounds to tumor-related proteins suggest mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Anti-inflammatory Study : A study involving a related indazole compound demonstrated significant efficacy in reducing inflammation in acute models, supporting the hypothesis that this compound may exhibit similar properties .

- Cancer Cell Line Testing : Research on various cancer cell lines indicated that indazole derivatives could effectively inhibit growth, with some compounds showing promising cytotoxicity against specific cancer types .

- Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for related compounds, with acceptable toxicity profiles observed in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(Tetrahydro-pyran-4-YL)-1H-indazole with high regioselectivity?

- Methodological Answer : The synthesis of indazole derivatives often employs multi-step routes involving cyclization, cross-coupling reactions, or functional group transformations. For example, Fe-mediated reduction in NHCl/ethanol (80°C) can achieve regioselective nitro group reduction in indazole precursors, as demonstrated in analogous compounds . Compatibility of the tetrahydro-pyran moiety with reaction conditions (e.g., acidic/basic environments) must be carefully evaluated to avoid ring-opening. Solid-phase synthesis or protective group strategies (e.g., THP protection) may enhance yield and selectivity.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : H/C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- Chromatography : HPLC or UPLC with UV/vis detection to assess purity (>95% recommended for biological assays).

- Elemental Analysis : For empirical formula confirmation.

Advanced Research Questions

Q. What crystallographic techniques are suitable for analyzing metal complexes containing this compound ligands?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Growing high-quality crystals via slow evaporation or diffusion methods.

- Resolving space groups (e.g., monoclinic P21/c or P21/n for osmium-indazole complexes) and analyzing bond lengths/angles to confirm coordination geometry (e.g., octahedral vs. compressed octahedral) .

- Comparing experimental data with Density Functional Theory (DFT) calculations to validate distortions or ligand effects.

Q. How can molecular docking studies optimize this compound derivatives for kinase inhibition?

- Methodological Answer :

- Template Selection : Use co-crystal structures of target kinases (e.g., FGFR1, PDB ID: 3TT0) to model binding pockets .

- Docking Workflow :

Prepare the ligand (protonation states, tautomers) and receptor (solvent removal, hydrogen addition).

Identify critical interactions (e.g., hydrogen bonds with hinge residues like ALA564 in FGFR1).

Evaluate hydrophobic contacts (e.g., chloro-substituents with Val561/Ala640).

- Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC values. Substituent modifications at indazole-C3 or tetrahydro-pyran groups can exploit subpockets for enhanced affinity .

Q. What experimental approaches resolve contradictions in biological activity across polymorphic forms of this compound derivatives?

- Methodological Answer :

- Polymorph Screening : Use solvent-mediated crystallization or high-throughput screening to isolate forms.

- Characterization :

- XRPD for lattice differences.

- DSC/TGA to assess thermal stability and phase transitions.

- Bioactivity Correlation : Test each polymorph in cell-based assays (e.g., PI3K inhibition) and pharmacokinetic models (e.g., solubility, bioavailability). For example, trans vs. cis configurations in osmium complexes showed distinct bioactivity profiles due to ligand orientation .

Q. How do substituent modifications on the indazole ring influence pharmacokinetic properties, and what models are used for assessment?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) to modulate logP and metabolic stability.

- In Vitro Models :

- Microsomal stability assays (human/rat liver microsomes).

- Caco-2 permeability for absorption prediction.

- In Vivo Models : PK studies in rodents to measure half-life, clearance, and tissue distribution. For example, tetrahydro-pyran groups may enhance blood-brain barrier penetration compared to smaller substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.